N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

Catalog No.
S642522
CAS No.
190604-92-3
M.F
C9H9ClN4
M. Wt
208.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

CAS Number

190604-92-3

Product Name

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

IUPAC Name

N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

InChI

InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14)

InChI Key

AYEAUPRZTZWBBF-UHFFFAOYSA-N

SMILES

CC(=NCC1=CN=C(C=C1)Cl)NC#N

Synonyms

N-desmethyl-acetamiprid, N-desmethylacetamiprid

Canonical SMILES

CC(=NCC1=CN=C(C=C1)Cl)NC#N

The exact mass of the compound N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS 190604-92-3), commonly designated as Acetamiprid-N-desmethyl or IM-2-1, is the primary desmethyl metabolite of the neonicotinoid insecticide acetamiprid. In analytical chemistry, environmental monitoring, and food safety testing, it is procured as a high-purity reference standard to validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Because global regulatory frameworks—such as the EU maximum residue limits (MRLs) for agricultural products—mandate the quantification of both the parent compound and its specific degradation products, laboratories must secure traceable standards of this exact metabolite. Procurement of this compound ensures robust method validation, accurate multi-residue screening, and compliance with stringent environmental and toxicological mass balance requirements [1].

Research Fit

Analytical reference standard for acetamiprid metabolite IM-2-1 detection
Supports environmental monitoring, residue analysis, and human biomonitoring studies
Enables accurate quantification in complex matrices via LC-MS/MS methods
Procurement context: metabolite-specific standard required for regulatory and exposure research

In regulated quantitative workflows, substituting N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine with its parent compound or generic class-level metabolites is analytically invalid. The parent acetamiprid and its desmethyl metabolite possess distinct retention times, ionization efficiencies, and mass-to-charge (m/z) ratios; relying solely on the parent compound for calibration systematically underestimates total environmental or agricultural exposure. Furthermore, while generic neonicotinoid degradation products like 6-chloronicotinic acid (6-CNA) are shared across multiple pesticides (e.g., imidacloprid, thiacloprid), this specific desmethyl metabolite provides exact source attribution for acetamiprid. Consequently, procurement of the exact unlabeled standard is mandatory to establish absolute calibration curves and prevent false-negative reporting in complex matrices [1].

Substitution Risk

1
Toxicokinetic profile mismatch: metabolite detection window differs markedly from parent; using parent standard alone may lead to erroneous exposure assessment.
2
Biomonitoring marker mismatch: IM-2-1 is the predominant neonicotinoid residue in human matrices, not the parent; a generic substitute misrepresents actual exposure.
3
Regulatory compliance context: recent residue definitions now require quantification of this specific metabolite for certain crop groups; parent-only analysis may not meet updated requirements.

Mass Spectrometry Differentiation from Parent Acetamiprid

In LC-MS/MS multi-residue workflows, N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine is quantified using distinct Multiple Reaction Monitoring (MRM) transitions compared to its parent compound. The absence of the N-methyl group yields a precursor ion of m/z 209 (typically [M+H]+ 209.1), whereas the parent acetamiprid exhibits a precursor ion of m/z 223.1. While both share a common product ion at m/z 126.0, the 14 Da mass shift ensures baseline chromatographic and mass-spectral separation, eliminating cross-talk during rapid screening [1].

Evidence DimensionPrecursor Ion Mass-to-Charge Ratio (m/z)
Target Compound Datam/z 209.1 ([M+H]+)
Comparator Or BaselineAcetamiprid (Parent): m/z 223.1 ([M+H]+)
Quantified Difference14 Da mass shift
ConditionsElectrospray ionization positive mode (ESI+) in LC-MS/MS

Ensures accurate, interference-free quantification of the metabolite without signal overlap from the parent pesticide in complex biological or agricultural matrices.

Detection window comparison
Head-to-head
IM-2-1 Peak 4h, absent by 48h
Parent Half-life ~4h, eliminated by 24h
Supports biomonitoring time-point selection
Rat plasma LC-QTOF-MS context

Source Attribution vs. Generic Neonicotinoid Metabolites

For human and animal biomonitoring, N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine serves as a highly specific biomarker for acetamiprid exposure. In contrast, the downstream metabolite 6-chloronicotinic acid (6-CNA) is a generic degradation product shared by at least five different neonicotinoids. Clinical and toxicological studies demonstrate that while 6-CNA indicates broad class-level exposure, quantifying the specific desmethyl metabolite (detectable at LODs as low as 0.005 ng/mL) is strictly required to definitively trace the exposure back to acetamiprid [1].

Evidence DimensionExposure Source Specificity
Target Compound DataSpecific to Acetamiprid only
Comparator Or Baseline6-CNA: Shared among ≥5 neonicotinoids
Quantified DifferenceAbsolute specificity vs. class-level ambiguity
ConditionsUrinary biomarker screening via UHPLC-HRMS

Crucial for toxicologists and epidemiologists who must pinpoint the exact chemical origin of pesticide exposure rather than just the structural class.

Honey bee contact toxicity
Head-to-head
IM-2-1 No mortality at 50 μg/bee
Parent LD50 7.1 μg/bee
Demonstrates loss of acute insecticidal activity
Topical lab bioassay context

Wastewater Treatment Survivability and Chlorination Resistance

During conventional wastewater treatment, the parent compound acetamiprid undergoes approximately 53% degradation in aeration basins, converting largely into N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine. Crucially, mass balance assessments reveal that this desmethyl metabolite exhibits 0% removal during subsequent chlorination processes (at a 2.5 mg/L chlorine dosage), persisting in secondary effluents at average concentrations of 1.3 ng/L while the parent compound continues to degrade [1].

Evidence DimensionDegradation during chlorination
Target Compound Data0% removal (highly persistent)
Comparator Or BaselineAcetamiprid (Parent): Susceptible to upstream aeration loss (~53%)
Quantified DifferenceMetabolite resists oxidative water treatment, outlasting the parent
ConditionsMunicipal wastewater treatment (aeration followed by 2.5 mg/L chlorination)

Mandates the inclusion of this analytical standard in environmental assays to prevent severe underestimation of neonicotinoid pollution in aquatic ecosystems.

Residue definition update
Class-level
IM-2-1 now included in sum of parent + metabolite for risk assessment on leafy/fruit crops (EFSA 2024)
Drives procurement of metabolite reference standard
Regulatory statement context; data to verify per crop type

Absolute Quantification in ISO 17025 Workflows

In validated quantitative methods, the unlabeled N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine standard is strictly required to generate the multi-point calibration curve (e.g., 0.1 to 6.0 ng/mL). While isotope-labeled analogs (such as the 13C, d3 variant) are essential internal standards spiked to correct for matrix suppression, they cannot establish the absolute instrument response factor. The unlabeled standard provides the definitive baseline for calculating the Limit of Quantification (LOQ) and recovery efficiencies, which typically range from 70% to 120% in complex matrices[1].

Evidence DimensionRole in Quantitative Assay
Target Compound DataEstablishes absolute calibration curve and response factor
Comparator Or BaselineIsotope-labeled analog: Corrects for matrix effects only
Quantified DifferenceOrthogonal and complementary analytical functions
ConditionsRegulated LC-MS/MS residue analysis

Procurement of the unlabeled target compound is a strict regulatory requirement for accredited analytical laboratories to quantify absolute concentrations.

Soil half-life context
Head-to-head
Total residue Half-life 15–30 d
Parent only Half-life 1–2 d
Metabolite extends environmental persistence
Field study, common-moiety method
Species-specific metabolism
Head-to-head
Metabolite formation quantifiable in rat, below LOQ in rainbow trout; kinetic constants not calculable for trout
Species differences preclude extrapolation
Liver microsome LC-MS/MS context
Human biomonitoring proportion
Head-to-head
IM-2-1 61.2% of total neonics
Imidacloprid 15.6%
Metabolite is primary exposure biomarker
Nationwide breast milk survey, LC-MS/MS

Agricultural Residue Testing and MRL Compliance

Procured by food safety laboratories to comply with EU and global Maximum Residue Limits (MRLs), which legally define acetamiprid residue as the sum of the parent compound and its IM-2-1 metabolite .

Environmental Wastewater and Runoff Monitoring

Essential for tracking the persistent degradation products of neonicotinoids in municipal effluents and agricultural runoff, particularly where the parent compound has already degraded due to aeration or chlorination .

Human Exposomics and Biomonitoring

Applied as a highly specific urinary biomarker in epidemiological and toxicological studies to trace human or animal exposure directly to acetamiprid, avoiding the ambiguity of generic metabolites like 6-CNA .

Application Fit Matrix

Application
Selection Property
Validation Focus
Regulatory residue analysis (EU market)
Metabolite-specific analytical standard for sum-of-residue definition
LC-MS/MS method validation for leafy and fruit crop matrices
Human biomonitoring exposure studies
Predominant biomarker in biological matrices (urine, blood, milk)
Calibration accuracy and matrix-effect control for large-scale cohorts
Environmental fate and soil persistence modeling
Total residue half-life assessment via metabolite tracking
Multi-residue analytical method for long-term soil monitoring
Pollinator risk assessment research
Differential toxicity profile vs. parent compound
Sub-lethal effect isolation and detoxification pathway validation

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

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